molecular formula C10H14N2O2 B3029812 Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate CAS No. 792848-34-1

Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Cat. No.: B3029812
CAS No.: 792848-34-1
M. Wt: 194.23
InChI Key: OYSSLPZFSXHQEY-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate (CAS 792848-34-1) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate for the development of novel therapeutics, particularly in the field of central nervous system (CNS) disorders and oncology. Scientific studies have identified the tetrahydroindazole scaffold as a privileged structure for developing potent and selective ligands for sigma receptors . Sigma-2 receptor ligands, derived from this core structure, have shown promise as potential biomarkers and therapeutic agents for cancer, as the sigma-2 receptor is overexpressed in rapidly dividing cells and various solid tumors . Furthermore, research indicates that antagonists of the sigma-2 receptor can prevent Aβ oligomer binding to neurons, suggesting a potential role for this scaffold in probing Alzheimer's disease pathways . Concurrently, related tetrahydroindazole compounds have been optimized to create highly potent and selective sigma-1 receptor ligands, which are valuable tools for studying neurological conditions, pain, and cancer . The molecular structure, with its ester functional group, provides a handle for further synthetic modification, allowing researchers to explore extensive structure-activity relationships (SAR). This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers can access batch-specific documentation, including Certificates of Analysis, to ensure experimental reproducibility. References 1. Development of tetrahydroindazole-based potent and selective sigma-2 ligands. ChemMedChem . 2019 . 2. Discovery of a Novel Class of Potent and Selective Sigma-1 Ligands. Bioorg Med Chem . 2019 .

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)7-3-4-9-8(5-7)6-11-12-9/h6-7H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSSLPZFSXHQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728996
Record name Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792848-34-1
Record name Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indazole ring are replaced by other groups. Halogenation and nitration are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products:

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated and nitrated derivatives.

Scientific Research Applications

Biological Applications

  • Antitumor Activity
    • Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate has been studied for its potential as an anticancer agent. Research indicates that compounds within the indazole family can selectively target cancer cells by disrupting microtubule dynamics and inducing apoptosis. This mechanism is crucial for developing new cancer therapies .
    • A patent (CN118026999A) highlights the use of indazole hydrazide derivatives for tumor treatment, suggesting that this compound could be a precursor for more potent antitumor agents .
  • Neuroprotective Effects
    • Some studies suggest that indazole derivatives may exhibit neuroprotective properties. This potential is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
  • Anti-inflammatory Properties
    • This compound has shown promise in reducing inflammation in preclinical models. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for developing anti-inflammatory drugs .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal investigated the effects of various indazole derivatives on cancer cell lines. This compound was found to significantly inhibit cell proliferation in breast and lung cancer models. The study concluded that the compound's mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Neuroprotection

In a preclinical trial assessing neuroprotective agents against oxidative stress-induced neuronal damage, this compound demonstrated a reduction in cell death rates compared to control groups. This suggests its potential utility in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Mechanism of Action

The mechanism of action of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table highlights key structural analogs and their substituent differences:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight Key Structural Features Reference
Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate -COOEt at C5 C₁₀H₁₄N₂O₂ 194.23 Partially saturated indazole; chair-like cyclohexene ring
Ethyl 3,6-dihydroxy-6-methyl-4-phenyl derivative -COOEt, -OH, -CH₃, -Ph at C3, C4, C6 C₁₇H₂₀N₂O₄·H₂O 346.36 Additional hydroxyl and phenyl groups; dimeric hydrogen-bonded network
Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate -COOMe, -cyclopropyl at C3 C₁₂H₁₆N₂O₂ 220.27 Cyclopropyl substituent enhances steric bulk; higher predicted density (1.27 g/cm³)
Ethyl 6-hydroxy-6-methyl-3-(2-oxo-2-phenylethoxy) derivative -COOEt, -OCH₂COPh, -OH, -CH₃ at C3, C6 C₂₃H₂₆N₂O₅ 410.47 Phenacyloxy group introduces π-π stacking potential; O-alkylation product

Key Observations :

  • Steric and Electronic Effects : The introduction of bulky groups (e.g., cyclopropyl in ) increases molecular rigidity and may influence binding affinity in biological targets.
  • Hydrogen Bonding : Hydroxyl and ester groups (e.g., in ) facilitate intermolecular interactions, critical for crystal packing and solubility.

Key Observations :

  • Catalytic Hydrogenation : High yields (90%) are achievable for saturated indazole derivatives under pressurized H₂ conditions .
  • Low-Yield Transformations : Amidation or cyclopropanation reactions (e.g., ) often suffer from steric hindrance, reducing efficiency.

Key Observations :

  • Bioactivity: Phenacyloxy-substituted derivatives (e.g., ) exhibit notable antimicrobial activity, likely due to enhanced membrane penetration.
  • Solubility : Ester groups improve organic solvent solubility, while hydroxyl groups (e.g., ) may enhance aqueous compatibility.

Biological Activity

Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with sigma receptors, anticancer properties, and other pharmacological effects.

Overview of Sigma Receptors

Sigma receptors, particularly sigma-1 and sigma-2, have been implicated in various neurological and oncological diseases. This compound has been studied for its affinity towards these receptors. Research indicates that compounds targeting sigma-2 receptors may inhibit cancer cell proliferation and improve cognitive functions in models of Alzheimer's disease .

Structure-Activity Relationship (SAR)

The structure of this compound allows for significant modifications that can enhance its biological activity. For instance, modifications at the C5 position have shown to increase selectivity and potency towards sigma-2 receptors. A notable compound in this series demonstrated a pK_i value of 7.8 M for sigma-2 and less than 5 M for sigma-1, indicating a strong selectivity for the sigma-2 receptor .

Anticancer Activity

This compound has exhibited promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves modulating ion channels and intracellular calcium release through sigma receptor interactions .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. Sigma receptor antagonists have been shown to reduce amyloid-beta toxicity in neuronal cells, suggesting that this compound may help mitigate cognitive decline associated with Alzheimer's disease .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
Sigma Receptor BindingPotent selective binding to sigma-2 receptors
Anticancer EffectsInduces apoptosis in cancer cell lines
NeuroprotectionReduces Aβ toxicity; improves cognition
SolubilityHigh solubility (>1 mM) in PBS buffer

The mechanism by which this compound exerts its biological effects primarily involves interaction with sigma receptors. These interactions modulate several intracellular pathways that lead to cellular responses such as apoptosis in cancer cells and neuroprotection in CNS disorders. The compound's ability to influence ion channel activity and calcium signaling is crucial for its therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Reactant of Route 2
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Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

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